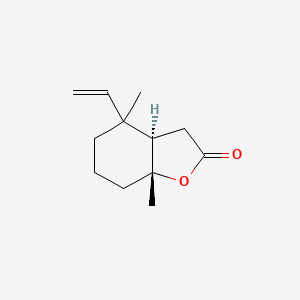
(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as core structures in pharmaceuticals and agrochemicals. This particular compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms, and its vinyl group, which is a functional group derived from ethylene.
Méthodes De Préparation
The synthesis of (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one can be achieved through various synthetic routes. One common method involves the use of 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and heterocyclic amines under refluxing conditions in absolute isopropyl alcohol . This method is advantageous due to its short reaction time, high product yield, and ease of product purification.
Analyse Des Réactions Chimiques
(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one can be compared with other similar compounds, such as:
Furan-2(3H)-ones: These compounds share a similar core structure but differ in their substituents.
Benzofurans: These compounds share the benzofuran core but may have different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups and its hexahydro structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(3aR,7aR)-4-ethenyl-4,7a-dimethyl-3a,5,6,7-tetrahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C12H18O2/c1-4-11(2)6-5-7-12(3)9(11)8-10(13)14-12/h4,9H,1,5-8H2,2-3H3/t9-,11?,12-/m1/s1 |
Clé InChI |
VWOPTUCATATVGQ-WSXXKJPRSA-N |
SMILES isomérique |
C[C@@]12CCCC([C@H]1CC(=O)O2)(C)C=C |
SMILES canonique |
CC1(CCCC2(C1CC(=O)O2)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















